3-(2-methoxy-4-methylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
CAS No.: 1431964-62-3
Cat. No.: VC11608249
Molecular Formula: C12H16ClN3O2
Molecular Weight: 269.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431964-62-3 |
|---|---|
| Molecular Formula | C12H16ClN3O2 |
| Molecular Weight | 269.7 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a methyl group and at the 4-position with an amine group. A phenoxy moiety, further modified with methoxy and methyl groups at the 2- and 4-positions, is attached to the 3-position of the pyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for formulation in agrochemical products.
Physicochemical Data
Key properties derived from experimental and predicted data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃O₂ | |
| Molecular Weight | 269.7 g/mol | |
| Density | 1.25±0.1 g/cm³ (Predicted) | |
| Boiling Point | 258.4±20.0 °C (Predicted) | |
| LogP (Partition Coefficient) | 0.592 |
The relatively low LogP value suggests moderate hydrophilicity, which aligns with its hydrochloride salt form .
Synthesis and Optimization
Reaction Pathway
The synthesis involves a multi-step process:
-
Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions.
-
Functionalization: Introduction of the phenoxy group via nucleophilic aromatic substitution, followed by methylation and methoxylation.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Catalysts and Conditions
-
Solvents: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.
-
Catalysts: Palladium-based catalysts facilitate coupling reactions for phenoxy group attachment.
-
Temperature: Reactions typically proceed at 80–120°C to balance yield and side-product formation.
Biological Activities and Applications
Agrochemical Applications
The compound demonstrates broad-spectrum fungicidal activity against Fusarium spp. and Aspergillus spp., with IC₅₀ values in the micromolar range. Its herbicidal effects are attributed to the inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume